3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes biphenyl, pyrazole, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the biphenyl and pyrazole rings, followed by the introduction of the carbohydrazide group. Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and various aldehydes or ketones. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1-Phenylethylidene)bisphenol: Similar in structure but lacks the pyrazole and carbohydrazide moieties.
Bisphenol AP: Contains a similar biphenyl structure but different functional groups.
Bisphenol AF: Another biphenyl derivative with distinct substituents.
Uniqueness
3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of biphenyl, pyrazole, and carbohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H20N4O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O/c1-17(18-8-4-2-5-9-18)25-28-24(29)23-16-22(26-27-23)21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-16H,1H3,(H,26,27)(H,28,29)/b25-17+ |
InChI Key |
SQYMCYPEFXVZID-KOEQRZSOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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